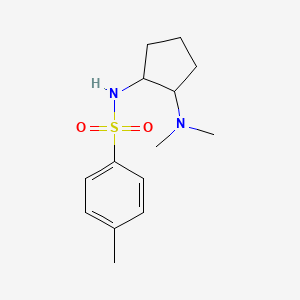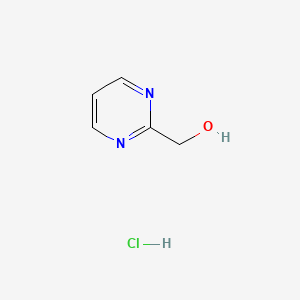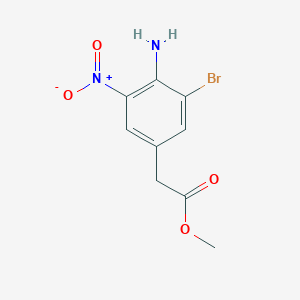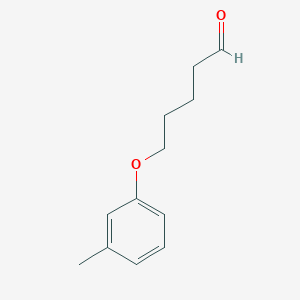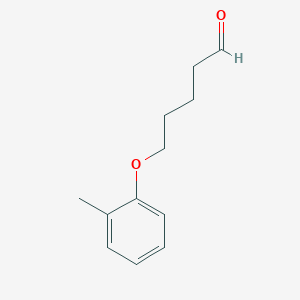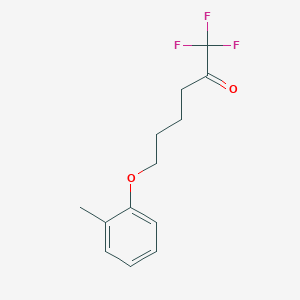
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often patented, general methods include multi-step organic synthesis involving specific reagents and catalysts. Industrial production methods may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond, using reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various derivatives and intermediates that can be further utilized in chemical synthesis.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.
Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development or as a diagnostic tool, is ongoing.
Industry: It is used in the production of specialty chemicals, materials science, and other industrial applications where its unique properties are beneficial.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity, such as:
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another compound with comparable reactivity and applications.
CID 5362065: Known for its use in similar industrial applications.
CID 5479530: Shares some biochemical properties and research applications.
These comparisons help to understand the distinct properties and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
1,1,1-trifluoro-6-(2-methylphenoxy)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-10-6-2-3-7-11(10)18-9-5-4-8-12(17)13(14,15)16/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALOLNGWFFNCIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

